molecular formula CHNaO2 B032894 Sodium formate-13C CAS No. 23102-86-5

Sodium formate-13C

Cat. No.: B032894
CAS No.: 23102-86-5
M. Wt: 69 g/mol
InChI Key: HLBBKKJFGFRGMU-YTBWXGASSA-M
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Description

Labelled Sodium Formate is used in various organic reactions and syntheses. It is used in the preparation of [3,2b]pyridines as well as the palladium-catalyzed coupling of vinyl triflates with organostannanes.

Scientific Research Applications

Energy Storage Technologies

Sodium formate-13C plays a crucial role in the development of sodium-ion batteries, offering an economical and abundant alternative to lithium-ion batteries for large-scale energy storage, particularly in renewable energy and smart grid applications. The exploration of suitable electrode and electrolyte materials for sodium-ion batteries highlights the challenges and potential of this compound in enhancing the performance and affordability of energy storage systems (Huilin Pan, Yong‐Sheng Hu, Liquan Chen, 2013).

Medical Imaging

In the realm of medical imaging, this compound contributes to the advancement of sodium-based Magnetic Resonance Imaging (MRI). Sodium MRI offers valuable insights into cellular metabolism and pathology, especially in the human brain. Despite its lower sensitivity compared to conventional proton MRI, sodium MRI, facilitated by this compound, provides crucial information on the compartmental distribution of sodium within tissues, which is instrumental in diagnosing and understanding various medical conditions (N. Shah, W. Worthoff, K. Langen, 2016).

Environmental Remediation

This compound also finds application in environmental remediation, particularly in the treatment of water and soil contaminated with organic compounds. As a component of advanced oxidation processes, this compound aids in the degradation of pollutants, offering an eco-friendly and effective solution for cleaning up contaminated environments. Its role is highlighted in the synthesis of sodium percarbonate, a compound used in various advanced oxidation processes for the remediation of contaminated water and soil (Xin Liu, Sen He, Yuan Yang, B. Yao, Yifei Tang, Lin Luo, Dang Zhi, Zhonghao Wan, Lei Wang, Yaoyu Zhou, 2021).

Mechanism of Action

Target of Action

Sodium formate-13C is a stable isotope-labeled compound . It is primarily used as a tracer in scientific research, particularly in the field of metabolomics . The primary targets of this compound are the biochemical pathways it is introduced into for tracing purposes .

Mode of Action

This compound interacts with its targets by integrating into the biochemical pathways it is tracing . As a stable isotope-labeled compound, it behaves similarly to its non-labeled counterpart, but its presence can be detected and tracked due to the 13C label .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of the experiment it is used in . For instance, it can be used to trace metabolic pathways in various biological systems . The downstream effects are the generation of other metabolites labeled with 13C, which can then be detected and quantified .

Pharmacokinetics

As a sodium salt of formic acid, it is likely to be soluble in water and absorbed well in biological systems . Its distribution, metabolism, and excretion would depend on the specific biological system it is introduced into.

Result of Action

The primary result of this compound’s action is the generation of detectable 13C-labeled metabolites in the biochemical pathways it is tracing . These labeled metabolites can provide valuable information about the operation of these pathways, such as flux rates and intermediate concentrations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the solution it is in, the presence of other metabolites and enzymes, and the specific characteristics of the biological system it is introduced into

Safety and Hazards

Sodium formate-13C may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is classified as not hazardous according to Regulation (EC) No. 1272/2008 [CLP] and Directive 67/548/EEC [DSD] or 1999/45/EC [DPD] .

Future Directions

Stable heavy isotopes like 13C have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Sodium formate-13C could have potential applications in drug development and other areas of research.

Properties

IUPAC Name

sodium;oxo(113C)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBKKJFGFRGMU-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.000 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23102-86-5
Record name 23102-86-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium formate-13C
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Customer
Q & A

Q1: Why is Sodium Formate-13C useful in chemical synthesis, particularly for studying compounds like benzo(a)pyrene?

A1: this compound serves as a valuable tool for incorporating a stable isotopic label into organic molecules. [, ] This is particularly useful in synthesis routes requiring the introduction of a carbon-13 atom at a specific position. The labeled compound can then be used as an internal standard in analytical techniques like mass spectrometry, or as a tracer to study the compound's metabolic fate or reaction mechanisms. In the case of benzo(a)pyrene, a known carcinogen, the incorporation of Carbon-13 at the 6th position allows researchers to follow its metabolic transformations and potentially identify carcinogenic metabolites. []

Q2: Can you elaborate on the synthesis process of this compound and its subsequent use in creating labeled benzo(a)pyrene derivatives?

A2: this compound can be synthesized by hydrolyzing commercially available Isopropyl Formate-13C. [] This labeled formate then serves as a crucial building block. As described in the research, it reacts with N-methylaniline hydrochloride to produce N-methylformanilide-1-13C, a specific formylating agent. [] This agent is then used to introduce a 13C-labeled formyl group (-13CHO) at the 6th position of benzo(a)pyrene. This labeled aldehyde can be further modified to create other 6-substituted 13C-labeled benzo(a)pyrene derivatives, such as 6-13CH3, 6-13CH2OH, and 6-13CH2Cl benzo(a)pyrenes, expanding the possibilities for research. []

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